3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is a chemical compound with notable significance in medicinal chemistry and organic synthesis. It is characterized by its pyridine ring, which is a common motif in pharmaceuticals due to its ability to participate in various chemical reactions and interactions with biological targets. The compound is classified as an amino alcohol, which indicates the presence of both amino and hydroxyl functional groups, enhancing its reactivity and potential biological activity.
3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is classified under:
The synthesis of 3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride typically involves the following steps:
Industrial production may utilize continuous flow reactors to enhance yield and consistency, allowing for precise control over reaction parameters such as temperature, pressure, and reactant concentration.
The molecular formula for 3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is , with a molecular weight of approximately 225.12 g/mol. The structure includes a central propanol backbone substituted with an amino group and a pyridine moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.12 g/mol |
IUPAC Name | 3-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride |
InChI | InChI=1S/C8H12Cl2N2O/c9-4(10)8(6-11)7(5)3(1)2/h1-5,8H,(H,9,10);2*1H |
Canonical SMILES | C1=CC(=CN=C1)CC(CO)N.Cl.Cl |
3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride can undergo several types of chemical reactions:
Typical reagents used include:
The mechanism of action for 3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride primarily involves its interaction with specific proteins or enzymes in biological systems. The amino and hydroxyl groups enable the formation of hydrogen bonds, facilitating binding to active sites on enzymes or receptors. This interaction can modulate various physiological pathways, potentially leading to therapeutic effects such as enzyme inhibition or receptor modulation .
The compound typically appears as a white crystalline solid. It is soluble in water due to the presence of both amino and hydroxyl groups.
Key chemical properties include:
3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride has diverse applications:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in medicinal chemistry and related fields.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0